molecular formula C15H21NO2 B1212635 Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline) CAS No. 51061-99-5

Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline)

Cat. No.: B1212635
CAS No.: 51061-99-5
M. Wt: 247.33 g/mol
InChI Key: WQPABJNOOXVNSE-IUODEOHRSA-N
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Description

Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) is a complex organic compound characterized by a spirocyclic structure This compound features a unique arrangement where a cyclopentane ring is fused to an isoquinoline moiety, with additional functional groups such as a hydroxy group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of 1-(m-methoxyphenyl)-3-hydroxycyclopentane-methylamines, which are obtained from the corresponding carboxamide derivatives. This cyclization is carried out in the presence of excess formic acid through the Eschweiler-Clarke reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the isoquinoline ring or other functional groups.

    Substitution: Functional groups such as the methoxy group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could lead to the formation of a more saturated isoquinoline derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: Its chemical properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups, along with the spirocyclic structure, allow it to interact with enzymes, receptors, or other biomolecules, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic isoquinoline derivatives with varying functional groups. Examples include:

Uniqueness

The uniqueness of Spiro-(3-hydroxycyclopentane-1,4’-2’,3’-dihydro-6’-methoxy-2’-methyl-1’H-isoquinoline) lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

(1'R,4S)-6-methoxy-2-methylspiro[1,3-dihydroisoquinoline-4,3'-cyclopentane]-1'-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-16-9-11-3-4-13(18-2)7-14(11)15(10-16)6-5-12(17)8-15/h3-4,7,12,17H,5-6,8-10H2,1-2H3/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPABJNOOXVNSE-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C=C(C=C2)OC)C3(C1)CCC(C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC2=C(C=C(C=C2)OC)[C@]3(C1)CC[C@H](C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965344
Record name 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51061-99-5
Record name Spiro-(3-hydroxycyclopentane-1,4'-2',3'-dihydro-6'-methoxy-2'-methyl-1'H-isoquinoline)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051061995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6'-Methoxy-2'-methyl-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinolin]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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